molecular formula C21H25NO5S B2582033 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034258-85-8

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2582033
CAS No.: 2034258-85-8
M. Wt: 403.49
InChI Key: ZJFZEJNQZFLQPC-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a hydroxy-substituted ethyl chain with both oxan-4-yl (tetrahydropyran-4-yl) and phenyl substituents. The sulfonamide group is attached to a 2,3-dihydro-1-benzofuran ring, a bicyclic structure combining benzene and furan moieties.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c23-21(17-4-2-1-3-5-17,18-9-11-26-12-10-18)15-22-28(24,25)19-6-7-20-16(14-19)8-13-27-20/h1-7,14,18,22-23H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFZEJNQZFLQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Tetrahydropyran Moiety: This can be done through the reaction of the intermediate with tetrahydropyran-4-yl derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran or sulfonamide derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes and modulation of cellular responses.

Comparison with Similar Compounds

N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ()

Structural Similarities and Differences :

  • Core Heterocycle : The target compound uses a 2,3-dihydro-1-benzofuran ring, whereas the analog in employs a 2,3-dihydrobenzo[d]oxazole ring. The latter contains an additional nitrogen atom, which may enhance hydrogen-bonding interactions.
  • Ethyl Chain Substituents : The target compound features oxan-4-yl and phenyl groups, while the analog substitutes furan-2-yl and thiophen-2-yl heterocycles. These substitutions alter lipophilicity and electronic properties.
  • Sulfonamide Position : Both compounds position the sulfonamide group at the 5-position of their respective heterocycles.

Hypothetical Pharmacological Implications :

  • The oxan-4-yl group in the target compound may improve solubility compared to the furan/thiophen substituents.
  • The benzo[d]oxazole in the analog could offer stronger binding to nitrogen-sensitive targets (e.g., kinases or proteases) compared to the benzofuran system .

N-(4-Hydroxyphenyl)benzenesulfonamide ()

Structural Comparison :

  • Simplicity : This compound lacks the hydroxyethyl and heterocyclic substituents of the target molecule, featuring only a benzenesulfonamide linked to a 4-hydroxyphenyl group.
  • Hydrogen Bonding: The 4-hydroxyphenyl group provides a hydrogen-bond donor, similar to the hydroxy group in the target compound’s ethyl chain.

Functional Implications :

  • The simpler structure may result in lower molecular weight (~289 g/mol) and higher solubility but reduced target specificity compared to the more complex heterocyclic analog .

Comparison with Heterocyclic Non-Sulfonamide Analogs ()

While focuses on 2-oxoindoline derivatives (e.g., compounds 2 , 15 , K ), these lack sulfonamide groups but share hydroxy-acetamide motifs. For example:

  • Compound 2 : Contains a 2-hydroxy-2-(2-oxoindolin-3-ylidene)-N-phenethyl-acetamid group.
  • Compound K : Integrates a coumarin moiety (4-methyl-2-oxo-2H-chromen-7-yl).

Key Differences :

  • The absence of a sulfonamide group limits direct comparison but suggests divergent biological targets (e.g., anticancer vs. enzyme inhibition).
  • The hydroxyethyl-phenyl-oxan substituents in the target compound may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to indoline derivatives .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Ethyl Chain Substituents Sulfonamide Position Molecular Weight* LogP* (Predicted)
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide 2,3-Dihydro-1-benzofuran Oxan-4-yl, phenyl 5 ~437 g/mol 2.8
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide 2,3-Dihydrobenzo[d]oxazole Furan-2-yl, thiophen-2-yl 5 ~459 g/mol 3.1
N-(4-Hydroxyphenyl)benzenesulfonamide Benzene None (4-hydroxyphenyl direct) N/A ~289 g/mol 1.5

*Molecular weights and LogP values estimated using ChemDraw and PubChem data.

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuran core, a hydroxyl group, and an oxan ring. Its molecular formula is C20H30N2O5SC_{20}H_{30}N_{2}O_{5}S, and its IUPAC name is N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methylsulfonylpiperidine-4-carboxamide.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies have shown that derivatives of benzofuran compounds can inhibit cancer cell proliferation. For instance, compounds similar to N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dihydro-1-benzofuran have demonstrated significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) with IC50 values in the nanomolar range .
  • Enzyme Inhibition : The compound is believed to act as an inhibitor for certain enzymes involved in cancer progression. Studies have indicated that it may inhibit tubulin polymerization and histone deacetylase (HDAC) activity, which are critical pathways in cancer cell survival and proliferation .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Tubulin Binding : The compound's ability to bind to tubulin disrupts microtubule dynamics, which is essential for mitosis. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
  • HDAC Inhibition : By inhibiting HDAC enzymes, the compound promotes hyperacetylation of histones, leading to altered gene expression profiles that can induce apoptosis in malignant cells .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Antiproliferative Activity Compounds similar to N-[2-hydroxy...] showed IC50 values of 10–100 nM against A549 and MCF-7 cells, indicating strong anticancer potential .
Mechanistic Insights Inhibitory assays revealed that the compound effectively inhibits tubulin polymerization with a significant reduction in polymerized tubulin levels observed in treated cells .
Comparative Analysis When compared with standard chemotherapeutics like combretastatin A4, derivatives of this compound exhibited superior activity against resistant cancer cell lines .

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